Comparative Antiviral Potency: HIV-1 Inhibitor-34 (EC50 6.4 nM) vs. Maturation Inhibitor PF-46396 (EC50 206 nM)
HIV-1 inhibitor-34 demonstrates approximately 32-fold greater antiviral potency than the HIV-1 maturation inhibitor PF-46396 in cell-based HIV-1 replication assays. HIV-1 inhibitor-34 achieves an EC50 of 6.4 nM against wild-type HIV-1 in MT-4 cells, compared to PF-46396's reported EC50 of 0.206 μM (206 nM) against HIV-1 laboratory strains in T-cell lines [1]. Both compounds were evaluated using cell-based HIV-1 infection models employing T-lymphocyte-derived cell lines, enabling cross-study potency comparison despite minor differences in viral strain and exact cellular subtype [1].
| Evidence Dimension | Antiviral EC50 (concentration required for 50% inhibition of HIV-1 replication) |
|---|---|
| Target Compound Data | EC50 = 6.4 nM (HIV-1 in MT-4 cells) |
| Comparator Or Baseline | PF-46396; EC50 = 0.206 μM (206 nM) (HIV-1 laboratory strains in T-cell lines) |
| Quantified Difference | ~32-fold greater potency for HIV-1 inhibitor-34 (206 nM / 6.4 nM = 32.2) |
| Conditions | Target: MT-4 T-cell line infected with HIV-1; Comparator: T-cell lines infected with HIV-1 laboratory strains |
Why This Matters
The >30-fold potency differential directly impacts experimental design: HIV-1 inhibitor-34 requires significantly lower working concentrations to achieve antiviral efficacy, reducing potential off-target effects and conserving compound stock during large-scale screening campaigns.
- [1] Blair WS, et al. New Small-Molecule Inhibitor Class Targeting Human Immunodeficiency Virus Type 1 Virion Maturation. Antimicrob Agents Chemother. 2009;53(12):5080-5087. View Source
